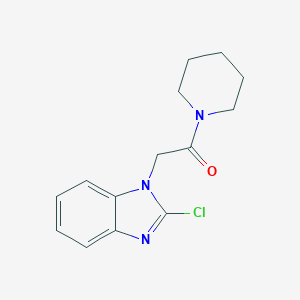![molecular formula C21H18FN5O3S2 B277199 N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277199.png)
N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. Additionally, the compound may inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme.
Biochemical and Physiological Effects
N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound exhibits potent cytotoxicity against cancer cells, while in vivo studies have shown that the compound can inhibit tumor growth in animal models. Additionally, the compound has been shown to inhibit the activity of acetylcholinesterase, which may have potential therapeutic applications in the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is its potent cytotoxicity against cancer cells, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of the compound is its relatively low solubility in aqueous solutions, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide. One potential direction is the development of more potent analogs of the compound that exhibit improved solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to identify potential molecular targets. Finally, clinical trials are needed to determine the safety and efficacy of the compound in humans.
Métodos De Síntesis
The synthesis of N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide involves the reaction of 2-(4-fluoroanilino)-2-oxoethylthioacetic acid with thiosemicarbazide, followed by the reaction with 2-phenyl-5-pyrrolidin-1-yl-1,3,4-thiadiazole-2-carbonyl chloride. The resulting product is purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide has been studied extensively for its potential therapeutic applications, including its use as an anticancer agent and as a treatment for Alzheimer's disease. In vitro studies have shown that the compound exhibits potent cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the pathogenesis of Alzheimer's disease.
Propiedades
Fórmula molecular |
C21H18FN5O3S2 |
|---|---|
Peso molecular |
471.5 g/mol |
Nombre IUPAC |
N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H18FN5O3S2/c22-14-6-8-15(9-7-14)23-17(28)12-31-21-26-25-20(32-21)24-19(30)13-10-18(29)27(11-13)16-4-2-1-3-5-16/h1-9,13H,10-12H2,(H,23,28)(H,24,25,30) |
Clave InChI |
SPJAFUZSUWEUTP-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F |
SMILES canónico |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277116.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277117.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B277120.png)
![N-(3-cyano-4,5-dimethyl-2-furyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B277123.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)
![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-(4-fluorophenyl)ethanone](/img/structure/B277127.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-tert-butyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277130.png)


![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B277135.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinylsulfanyl)acetamide](/img/structure/B277138.png)
![2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B277139.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277140.png)